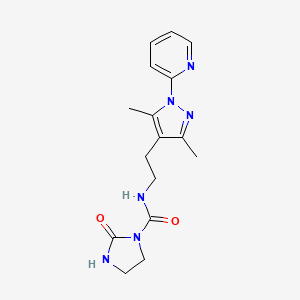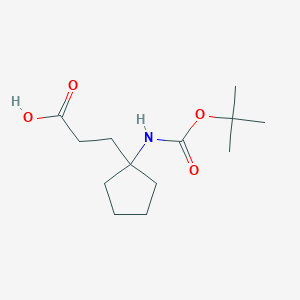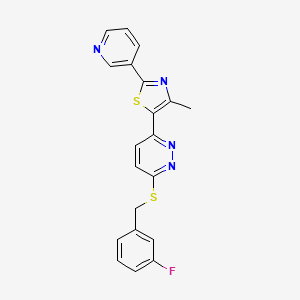![molecular formula C18H16ClN3O2S B2733210 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 688337-48-6](/img/structure/B2733210.png)
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide, also known as CM-272, is a novel compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and glucose homeostasis.
Applications De Recherche Scientifique
Environmental Contamination and Removal Technologies
Studies on sulfamethoxazole, a sulfonamide with structural similarities to the compound of interest, highlight its persistence as an environmental pollutant and explore various removal technologies. These technologies include adsorption, electrochemical oxidation, and photocatalytic degradation, which are effective due to strong chemical interactions and the generation of hydroxyl radicals for catalytic degradation (Prasannamedha & Kumar, 2020).
Pharmaceutical Applications and Impurities
The review of patent literature on carbonic anhydrase inhibitors for treating glaucoma suggests a potential application of sulfonamide and sulfamide derivatives. These compounds work by diminishing intraocular pressure through the reduction of bicarbonate formation. The innovation in this field emphasizes the ongoing need for novel therapeutic agents, indicating a possible research avenue for new compounds with similar chemical functionalities (Masini et al., 2013).
Antioxidant Capacity and Mechanisms
Research into the mechanisms of antioxidant capacity, particularly involving compounds like ABTS and related assays, illustrates the complex reaction pathways that underlie antioxidant actions. Some antioxidants, especially of phenolic nature, can form coupling adducts with radicals, while others might undergo oxidation without coupling. This distinction is crucial for understanding the antioxidant potential of new compounds and their possible health applications (Ilyasov et al., 2020).
Toxicological Studies
The toxic effects of chlorophenols in aquatic environments, particularly on fish, have been extensively studied. These compounds cause oxidative stress, immune system alterations, endocrine disruption, and in higher concentrations, can induce apoptosis or promote cell proliferation, leading to cancer-prone environments. Understanding these toxic effects and mechanisms is essential for assessing the environmental impact and safety of new chemical compounds (Ge et al., 2017).
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-24-16-4-2-3-14(11-16)21-17(23)12-25-18-20-9-10-22(18)15-7-5-13(19)6-8-15/h2-11H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHSARHLSQMUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride](/img/structure/B2733129.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2733132.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2733135.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2733136.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2733137.png)

![2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B2733139.png)

![1-[2-(Trifluoromethyl)pyridin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperazin-2-one](/img/structure/B2733144.png)

